

Jasminoside B (CAS Number: 214125-04-9): A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Jasminoside B	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Jasminoside B**, a natural compound isolated from Gardenia jasminoides. This document collates available physicochemical data, outlines plausible experimental protocols for its study, and explores its potential biological activities and mechanisms of action.

Physicochemical Properties

Jasminoside B is classified as a monocyclic monoterpenoid, a class of secondary metabolites found in various plants.[1] While detailed experimental data for some of its properties are not widely published, the following table summarizes its known and predicted physicochemical characteristics.



Property	Value	Source/Method
CAS Number	214125-04-9	[2][3]
Molecular Formula	C16H26O8	[2][3][4]
Molecular Weight	346.37 g/mol	[2][3][4]
Botanical Source	Gardenia jasminoides	[2][3]
Compound Type	Monocyclic Monoterpenoid / Triterpenoid	[2][5]
Appearance	Powder	[5]
Purity	>95% (Commercially available)	[2][3]
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.	[5]
Storage	-20°C, desiccated	[3][5]

Note: Specific quantitative data for melting point, boiling point, and solubility in various solvents (e.g., in mg/mL) are not readily available in the reviewed literature. Spectroscopic data (NMR, MS) are used for its identification, but specific spectral data sets are not publicly available.

Experimental Protocols

The following sections detail methodologies for the isolation, analysis, and biological evaluation of **Jasminoside B**. These protocols are based on established methods for similar compounds isolated from Gardenia jasminoides.

Isolation of Jasminoside B from Gardenia jasminoides

The isolation of **Jasminoside B** can be achieved through a multi-step chromatographic process, adapted from methods used for the separation of iridoid glycosides from Gardenia jasminoides fruits.[1][6]

Protocol:



Extraction:

- Air-dried and powdered fruits of Gardenia jasminoides are extracted with 70% ethanol in water at room temperature.
- The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

Solvent Partitioning:

The crude extract is suspended in water and partitioned successively with solvents of
increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate
compounds based on their polarity. Jasminoside B, being a glycoside, is expected to be
enriched in the more polar fractions (ethyl acetate and/or n-butanol).

Column Chromatography:

- The enriched fraction is subjected to column chromatography on silica gel.
- A gradient elution system is employed, starting with a non-polar solvent (e.g., chloroform)
 and gradually increasing the polarity by adding methanol.
- Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing Jasminoside B.
- Preparative High-Performance Liquid Chromatography (HPLC):
 - Fractions containing Jasminoside B are pooled, concentrated, and further purified by preparative reversed-phase HPLC.
 - Column: C18, 10 μm particle size.
 - Mobile Phase: A gradient of acetonitrile in water.
 - Detection: UV detection at approximately 240 nm.
 - Fractions corresponding to the peak of Jasminoside B are collected and the solvent is evaporated to yield the purified compound.



Analytical Method: High-Performance Liquid Chromatography (HPLC)

The purity and quantification of **Jasminoside B** can be determined using analytical HPLC.

Protocol:

- Column: C18 (e.g., 4.6 x 250 mm, 5 μm).
- Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A).
- Flow Rate: 1.0 mL/min.
- Detection: Diode-Array Detector (DAD) or UV detector at 240 nm.
- Injection Volume: 10 μL.
- Quantification: Based on a calibration curve generated from a certified reference standard of Jasminoside B.

Biological Activity Assays

The immunosuppressive potential of **Jasminoside B** can be evaluated by its effect on T-lymphocyte proliferation.[1]

Protocol:

- Cell Preparation:
 - Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation.
 - Cells are washed and resuspended in complete RPMI-1640 medium.
- T-Cell Activation and Treatment:
 - PBMCs are seeded in a 96-well plate.



- T-cell proliferation is stimulated using a combination of phorbol myristate acetate (PMA)
 and a monoclonal antibody against CD28.
- Jasminoside B, dissolved in DMSO and diluted in culture medium, is added to the wells at various concentrations. A vehicle control (DMSO) is also included.
- Proliferation Measurement (IL-2 Secretion Inhibition):
 - After a 24-hour incubation period, the cell culture supernatant is collected.
 - The concentration of Interleukin-2 (IL-2), a key cytokine for T-cell proliferation, is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
 - The percentage of inhibition of IL-2 secretion is calculated relative to the stimulated, untreated control.

The anti-inflammatory effect of **Jasminoside B** can be assessed by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol:

- Cell Culture and Treatment:
 - RAW 264.7 cells are cultured in DMEM medium supplemented with 10% FBS.
 - Cells are seeded in a 96-well plate and allowed to adhere.
 - The cells are pre-treated with various concentrations of **Jasminoside B** for 1 hour.
 - \circ Inflammation is induced by adding LPS (1 μ g/mL) to the wells.
- NO Measurement (Griess Assay):
 - After 24 hours of incubation, the culture supernatant is collected.
 - The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.



 The absorbance is read at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.

The neuroprotective potential of **Jasminoside B** can be evaluated by its ability to protect neuronal cells (e.g., SH-SY5Y human neuroblastoma cells) from an oxidative stress-induced insult.

Protocol:

- Cell Culture and Treatment:
 - SH-SY5Y cells are cultured in a 1:1 mixture of DMEM and Ham's F12 medium with 10% FBS.
 - Cells are seeded in a 96-well plate.
 - The cells are pre-treated with different concentrations of Jasminoside B for 24 hours.
 - Neurotoxicity is induced by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂).
- Cell Viability Assessment (MTT Assay):
 - After the neurotoxin treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
 - After incubation, the formazan crystals are dissolved in DMSO.
 - The absorbance is measured at 570 nm.
 - Cell viability is expressed as a percentage of the untreated control.

Biological Activities and Potential Mechanisms of Action

Jasminoside B has been reported to possess several pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and immunosuppressive effects.[4]



Anti-Inflammatory and Immunosuppressive Effects

While direct experimental evidence for **Jasminoside B** is limited, other iridoid glycosides from Gardenia jasminoides have demonstrated significant immunosuppressive activity by inhibiting IL-2 secretion in activated T-cells.[1] The anti-inflammatory effects of extracts from this plant are suggested to be mediated through the inhibition of the JNK and p38 MAPK signaling pathways.[7] Furthermore, other compounds from the same plant have been shown to suppress the NF-kB signaling pathway, a key regulator of inflammation.[8] It is therefore plausible that **Jasminoside B** shares these mechanisms of action.

Neuroprotective Effects

The neuroprotective potential of **Jasminoside B** is suggested by studies on related compounds and extracts.[4] Flavonoids and other compounds with antioxidant properties have been shown to protect neuronal cells from oxidative stress and inflammation, which are key factors in neurodegenerative diseases.[9] A potential mechanism for neuroprotection could involve the modulation of cellular signaling cascades that protect against apoptosis and promote cell survival.[4]

Visualizations: Signaling Pathways and Workflows Plausible Anti-Inflammatory Signaling Pathway

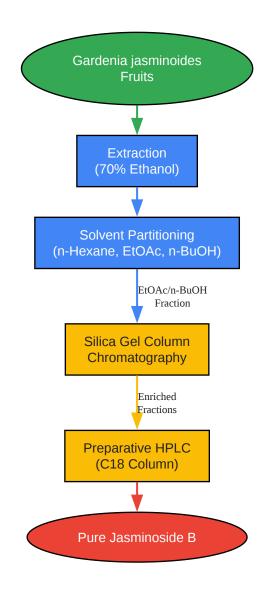
The following diagram illustrates the NF-kB signaling pathway, a likely target for the antiinflammatory effects of compounds from Gardenia jasminoides.

Caption: Proposed anti-inflammatory mechanism of **Jasminoside B** via inhibition of the NF-κB pathway.

Experimental Workflow for Isolation and Purification

The following diagram outlines the general workflow for isolating **Jasminoside B**.





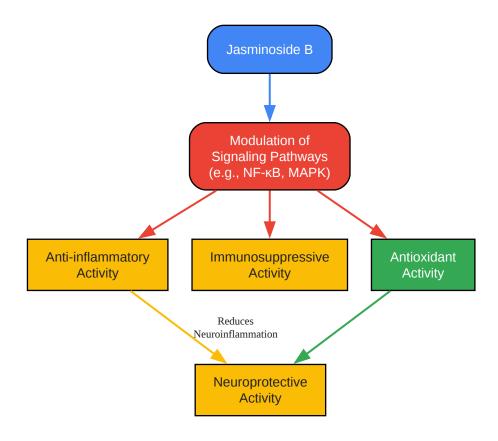
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Caption: General workflow for the isolation and purification of **Jasminoside B**.

Logical Relationship of Biological Activities

This diagram illustrates the interconnectedness of the observed biological activities.





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Caption: Interrelationship of the potential biological activities of **Jasminoside B**.

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